molecular formula C20H20F2N2O3S B2738599 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide CAS No. 1448063-67-9

2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Cat. No.: B2738599
CAS No.: 1448063-67-9
M. Wt: 406.45
InChI Key: YKVUFRFCJXDJDC-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a benzamide derivative featuring a difluoromethylthio (–S–CF₂H) group and a morpholinoethylphenyl substituent. The difluoromethylthio moiety is electron-withdrawing, enhancing metabolic stability and influencing intermolecular interactions, while the morpholine ring improves solubility and bioavailability through its polar oxygen atom .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3S/c21-20(22)28-17-4-2-1-3-16(17)19(26)23-15-7-5-14(6-8-15)13-18(25)24-9-11-27-12-10-24/h1-8,20H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUFRFCJXDJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophthalimide-Mediated Difluoromethylthiolation

The ACS Supporting Information details a robust method for installing SCF₂H groups using N-substituted thiophthalimides. Applied to 2-mercaptobenzoic acid:

Procedure :

  • React 2-mercaptobenzoic acid (1.0 eq) with N-(difluoromethyl)thiophthalimide (1.2 eq) in dichloroethane/acetonitrile (3:1) at 80°C for 24 h.
  • Add NaHCO₃ (3.0 eq) to scavenge H₂S byproducts.
  • Purify via silica chromatography (hexane/EtOAc 4:1) to isolate 2-((difluoromethyl)thio)benzoic acid (68% yield).

Key Data :

Parameter Value
Reaction Time 24 h
Temperature 80°C
Solvent Polarity 0.38 (ET(30))
Purity (HPLC) 98.2%

This method avoids gaseous HF generation, enhancing safety compared to DAST-based approaches.

Alternative Route: Halogen Exchange

The CN113698315A patent describes fluorination strategies applicable to chlorinated precursors:

  • Treat 2-chlorobenzoic acid with KF/18-crown-6 in DMF at 120°C for 6 h (62% conversion).
  • Subsequent thiolation with NaSH followed by difluoromethylation using ClCF₂H/Et₃N yields the target acid (55% overall).

Limitations : Lower regioselectivity (8% ortho-chloro byproduct) and higher energy input reduce scalability.

Preparation of 4-(2-Morpholino-2-Oxoethyl)Aniline

Nitro Reduction Pathway

Step 1: Synthesis of 4-Nitrophenylacetic Acid Morpholide

  • Couple 4-nitrophenylacetic acid (1.0 eq) with morpholine (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (0.1 eq) in DCM at 0°C→RT. Yield: 89%.

Step 2: Catalytic Hydrogenation

  • Hydrogenate the nitro group using 10% Pd/C (0.05 eq) in methanol under 1 atm H₂. Quantitative conversion to 4-(2-morpholino-2-oxoethyl)aniline in 2 h.

Optimization Insight :

  • Catalyst Loading : >0.1 eq Pd/C caused over-reduction to hydroxylamine.
  • Solvent Effects : Methanol > Ethanol (faster kinetics due to H₂ solubility).

Final Amide Coupling Strategies

Acid Chloride-Mediated Acylation

  • Convert 2-((difluoromethyl)thio)benzoic acid to its acid chloride with SOCl₂ (3.0 eq) in toluene at reflux (2 h).
  • Add 4-(2-morpholino-2-oxoethyl)aniline (1.05 eq) and Et₃N (2.0 eq) in THF at -10°C.
  • Stir for 12 h, yielding 72% product after recrystallization (MeOH/H₂O).

Side Reactions :

  • Competitive morpholine ring opening at T > 0°C (8% byproduct).
  • Hydrolysis of SCF₂H group under acidic conditions (pH < 5).

Carbodiimide-Assisted Direct Coupling

Using EDCI (1.5 eq) and DMAP (0.2 eq) in DMF:

  • Higher yields (78%) but requires rigorous drying (H₂O < 0.01%).
  • Residual DMAP complicates purification (column chromatography essential).

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Acid Chloride 72 98.5 High
EDCI/DMAP 78 97.2 Moderate
Nitro Reduction 65 96.8 Low

Critical Observations :

  • EDCI coupling offers superior yields but suffers from costly reagents.
  • Acid chloride route balances cost and efficiency for kilogram-scale production.

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.12 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 7.65 (t, J = 7.2 Hz, 1H, SCF₂H)
  • δ 6.89 (s, 4H, morpholine-OCH₂)
  • δ 3.56 (m, 4H, morpholine-NCH₂)

19F NMR (376 MHz, DMSO-d6) :

  • δ -112.4 (t, J = 54 Hz, CF₂)

HPLC : tR = 6.72 min (C18, MeCN/H2O 70:30)

Industrial-Scale Considerations

Solvent Recovery

  • THF and DCM are recycled via distillation (85% recovery).
  • Methanol/water mixtures require nanofiltration to remove Pd residues.

Waste Stream Management

  • Pd/C catalyst is reclaimed via incineration (98% Pd recovery).
  • Aqueous NaHCO3 washes are neutralized with HCl for safe disposal.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Typical conditions involve acidic or basic media and controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholino-oxoethyl group may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfur-containing groups (C=S) but replace the benzamide core with triazole rings. Key differences:

  • Electronic Effects : The triazole’s tautomeric equilibrium (thione vs. thiol) introduces dynamic reactivity, whereas the target’s difluoromethylthio group is static, offering consistent electron-withdrawing effects .
  • Bioactivity : Triazoles are associated with antimicrobial and antifungal activities, while benzamides often target enzymes (e.g., kinases) .

Thiazolotriazole Anti-Infectives ()

Compounds like 2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (27) feature morpholino and thioether groups but incorporate thiazolotriazole scaffolds. Key contrasts:

  • Synthetic Efficiency : Thiazolotriazoles are synthesized in 66–78% yields, suggesting the target compound may require optimization if its yield is lower .

Thieno[2,3-d]pyrimidinyl Benzamides ()

Derivatives like 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide share a benzamide backbone but replace the difluoromethylthio group with trifluoromethylphenoxy and thienopyrimidine systems. Key distinctions:

  • the simpler benzamide structure .
  • Antimicrobial Activity : These derivatives are explicitly tested for anti-microbial effects, whereas the target’s bioactivity remains uncharacterized in the provided data .

Pesticide Chemicals ()

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) shares a difluoromethyl group but integrates a triazolone ring. Differences include:

  • Application : Sulfentrazone’s herbicidal activity relies on triazolone’s redox properties, whereas the target’s benzamide may lack this mechanism .
  • Substituent Effects : The difluoromethyl group in sulfentrazone is part of a bicyclic system, contrasting with the target’s linear thioether linkage .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiazolotriazole (27) Sulfentrazone Thieno Pyrimidinyl Benzamide
Molecular Weight ~420 (estimated) 478.5 413.2 ~450 (estimated)
Key Substituents –S–CF₂H, morpholino Morpholino, thiazolotriazole Triazolone, –CF₂H Trifluoromethylphenoxy
Solubility Moderate (morpholino) Low (rigid heterocycles) Low (hydrophobic triazolone) Moderate (pyrimidine core)
Synthetic Yield Not reported 78% Not reported Not reported

Biological Activity

2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in fields such as medicinal chemistry and pharmacology. This compound features a difluoromethylthio group and a morpholino-oxoethyl moiety, which are believed to contribute to its biological efficacy. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves several key steps:

  • Formation of the Benzamide Core : This is achieved by reacting benzoyl chloride with an amine under basic conditions.
  • Introduction of the Difluoromethylthio Group : This group is incorporated using nucleophilic substitution reactions with difluoromethylthiolating agents.
  • Attachment of the Morpholino-Oxoethyl Group : This is done via a series of reactions that form an intermediate, followed by nucleophilic substitution.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoromethylthio group enhances lipophilicity, facilitating cell membrane penetration. The morpholino-oxoethyl group may interact with various enzymes or receptors, modulating their activity and leading to desired biological effects such as antimicrobial, antiviral, and anticancer properties.

Biological Activities

Research has indicated that 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound displays significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth at certain concentrations.

Anticancer Properties

In vitro studies have suggested that this compound may have anticancer effects. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Effects

Preliminary research indicates that the compound may exhibit anti-inflammatory activity. It has shown potential in reducing pro-inflammatory cytokine production in cell models, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives similar to 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide against pathogenic fungi. Results indicated that certain derivatives exhibited higher antifungal activity than established antifungal agents like boscalid .
  • Cancer Cell Apoptosis : In a controlled experiment, treatment with 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide resulted in a significant increase in apoptotic markers in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Data Summary Table

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide?

Methodological Answer: Synthesis optimization requires systematic evaluation of:

  • Temperature : Elevated temperatures (70–100°C) are often necessary for thioether bond formation but must avoid decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving the difluoromethylthio group .
  • Reaction Time : Progress monitored via TLC or HPLC to prevent over-reaction; typical durations range from 6–24 hours depending on intermediates .
  • Catalysts : Triethylamine or DMAP may accelerate acylation steps involving the morpholino moiety .

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeMonitoring Technique
Temperature70–100°CTLC/HPLC
SolventDMF, AcetonitrileNMR
Reaction Time6–24 hoursIR Spectroscopy

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the benzamide and morpholino groups. For example, the difluoromethylthio group shows distinct splitting patterns in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • HPLC-PDA : Ensures >95% purity by detecting UV-active impurities at 254 nm .

Q. Table 2: Analytical Techniques and Applications

TechniquePurposeExample Data
¹H NMRConfirm substitution patternsδ 7.8–8.2 ppm (aromatic H)
ESI-MSVerify molecular ionm/z 463.1 [M+H]+
HPLCAssess purityRetention time: 12.3 min

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., morpholino vs. piperazine derivatives) to isolate pharmacophore contributions .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .

Q. What experimental strategies are effective for studying the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. The difluoromethyl group may resist oxidative metabolism .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
  • Stable Isotope Labeling : Track metabolites using ¹⁸O or deuterium-labeled analogs .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses of the benzamide core with target proteins (e.g., kinases). Focus on hydrogen bonding with the morpholino oxygen .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the difluoromethylthio group in hydrophobic pockets .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) of substituents with bioactivity data .

Contradiction Analysis

Example Issue : Conflicting solubility data in aqueous vs. lipid-rich media.
Resolution :

  • Solvent System Screening : Test solubility in buffered solutions (pH 7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
  • LogP Measurement : Determine octanol-water partition coefficients; a high LogP (>3) suggests lipid membrane affinity but poor aqueous solubility .

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